4-Methoxy-d3-piperidine
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Overview
Description
4-Methoxy-d3-piperidine is a deuterated derivative of 4-methoxy-piperidine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. The deuterium atoms replace the hydrogen atoms in the methoxy group, which can be useful in various scientific studies, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-d3-piperidine typically involves the deuteration of 4-methoxy-piperidine. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in the methoxy group are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-d3-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
4-Methoxy-d3-piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-d3-piperidine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug metabolism studies. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-piperidine: The non-deuterated version of 4-Methoxy-d3-piperidine.
Piperidine: A simpler structure without the methoxy group.
Piperazine: A related heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. This makes it particularly valuable in medicinal chemistry and pharmacological research .
Properties
IUPAC Name |
4-(trideuteriomethoxy)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSHALLPAKUHG-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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